Perfluoropinacol

Organocatalysis Hydrogen-Bond Donor Acid Catalysis

Perfluoropinacol (Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol, CAS 918-21-8) is a fully fluorinated, symmetrical, vicinal diol with the molecular formula C6H2F12O2 and molecular weight 334.06 g/mol. It is a white to almost white crystalline solid at room temperature with a melting point of 20-26°C, a boiling point of 129°C at 760 mmHg, a density of 1.870 g/mL at 25°C, and a refractive index of 1.31.

Molecular Formula C6H2F12O2
Molecular Weight 334.06 g/mol
CAS No. 918-21-8
Cat. No. B1203177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoropinacol
CAS918-21-8
Synonymsperfluoropinacol
Molecular FormulaC6H2F12O2
Molecular Weight334.06 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H
InChIKeyGKDCWKGUOZVDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoropinacol (CAS 918-21-8): Baseline Properties and Procurement-Relevant Specifications


Perfluoropinacol (Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol, CAS 918-21-8) is a fully fluorinated, symmetrical, vicinal diol with the molecular formula C6H2F12O2 and molecular weight 334.06 g/mol . It is a white to almost white crystalline solid at room temperature with a melting point of 20-26°C, a boiling point of 129°C at 760 mmHg, a density of 1.870 g/mL at 25°C, and a refractive index of 1.31 [1]. The compound is characterized by its high acidity (pKa = 5.95 in water) [2] and is synthesized primarily through the reductive dimerization of hexafluoroacetone [3]. It serves as a versatile precursor for a range of fluorinated derivatives and finds applications as a ligand in coordination chemistry, an organocatalyst co-factor, and a specialty solvent or additive [4].

Acidity Profile
High acidity supports organocatalytic activation pathways
Bidentate Scaffold
Bidentate diol enables chelating ligand and co-catalyst roles
Selectivity Tool
Unique HPLC eluent additive for basic analyte separation

Why Simple Fluorinated Alcohols Cannot Replace Perfluoropinacol: A Procurement Risk Assessment


Generic substitution of perfluoropinacol with other fluorinated alcohols (e.g., hexafluoroisopropanol (HFIP), trifluoroethanol (TFE), or nonafluoro-tert-butyl alcohol (NFTB)) is scientifically unjustified and carries high procurement risk. The core differentiation arises from perfluoropinacol's unique combination of a ditertiary, fully fluorinated diol scaffold, which confers markedly higher acidity, exceptional hydrogen-bonding capacity, and a sterically hindered, electron-withdrawing environment. This translates directly into quantifiable performance advantages in catalysis, separations, and materials synthesis, as detailed in Section 3. For example, while HFIP is a common fluorinated solvent (pKa ~9) [1], perfluoropinacol's significantly lower pKa (5.95) [2] directly impacts its ability to activate substrates in challenging organocatalytic cycles [3]. Furthermore, its bidentate chelating ability as a dianionic ligand is a property absent in monofunctional alcohols, fundamentally altering metal complex stability and reactivity [4]. Using a simpler analog would likely lead to reduced yields, altered selectivity, or complete reaction failure, thereby invalidating experimental outcomes and increasing overall project cost.

Replacing with monofunctional fluorinated alcohols (HFIP, TFE) loses bidentate chelation, altering metal complex stability.
The significantly lower acidity of HFIP (pKa ~9) may not activate deactivated substrates in boronic acid co-catalysis.
Standard HPLC additives do not provide the drastic retention shift required for baseline separation of basic analytes.

Quantitative Evidence for Selecting Perfluoropinacol Over Alternatives: A Comparator-Driven Guide


Superior Acidic Activation: pKa Comparison vs. Hexafluoroisopropanol (HFIP)

Perfluoropinacol exhibits significantly higher acidity than the widely used fluorinated alcohol hexafluoroisopropanol (HFIP). This enhanced acidity is a critical parameter for activating electrophilic substrates in organocatalytic cycles. [1][2]

pKa Comparison vs. HFIP
Cross-study
pKa = 5.95 (approx. 3.5 units lower than HFIP)
Supports organocatalytic substrate activation
Aqueous, potentiometric/19F NMR measurement
Organocatalysis Hydrogen-Bond Donor Acid Catalysis

Enabling Challenging Catalysis: Friedel-Crafts Alkylation with Deactivated Substrates

Perfluoropinacol is an essential co-catalyst for the boronic acid-catalyzed Friedel-Crafts alkylation of electronically deactivated benzylic alcohols, a reaction that fails without it. [1][2]

Friedel-Crafts Alkylation
Head-to-head
Enables deactivated benzylic alcohol coupling; boronic acid alone fails
Essential for synthetic route not accessible otherwise
Electron-deficient primary/secondary substrates
Friedel-Crafts Alkylation Boronic Acid Catalysis Synthetic Methodology

Catalyst Performance Enhancement: Beckmann Rearrangement Yield vs. Additive-Free Conditions

In the organocatalytic Beckmann rearrangement of oximes to amides, the addition of perfluoropinacol to a boronic acid catalyst system is critical for achieving high yields under mild conditions. [1]

Beckmann Rearrangement Yield
Head-to-head
High yields (>80%) with perfluoropinacol; lower or no yield without
Supports mild amide bond formation protocol
5 mol% boronic acid, ambient temperature
Beckmann Rearrangement Organocatalysis Amide Synthesis

Reversed-Phase HPLC Selectivity Modulation: Baseline Separation vs. Standard Additives

As a novel eluent additive for reversed-phase HPLC, perfluoropinacol induces distinct retention shifts for basic analytes, offering a unique selectivity profile compared to conventional additives like formic acid or ammonium acetate. [1]

HPLC Retention Modulation
Cross-study
Drastic retention increase for basic analytes; baseline separation achieved
Specialized eluent additive for method development
RP-C18, basic mobile phase (pH ~10), LC-MS compatible
Analytical Chemistry HPLC Eluent Additive Fluorinated Alcohol

Defined Application Scenarios for Perfluoropinacol Based on Quantitative Differentiation


Organocatalysis for Challenging Substrates (Friedel-Crafts, Beckmann Rearrangement)

This is the highest-value application scenario. Procurement of perfluoropinacol is mandatory for executing the boronic acid/perfluoropinacol co-catalytic system, which uniquely enables the Friedel-Crafts alkylation of deactivated benzylic alcohols [1] and achieves high yields in the ambient-temperature Beckmann rearrangement [2]. The evidence confirms that alternative, simpler fluorinated alcohols cannot replicate this performance. Scientists aiming to synthesize complex diarylmethane or amide scaffolds from challenging starting materials must select perfluoropinacol as a critical reagent to avoid reaction failure. [3]

Advanced HPLC Method Development for Basic Analytes

Analytical chemists developing LC-MS methods for complex mixtures, particularly those containing basic, polar analytes, should procure perfluoropinacol. It has been experimentally validated as a novel eluent additive that drastically increases retention for these compounds, enabling baseline separation where standard additives fail [4]. This directly addresses a common bottleneck in pharmaceutical and environmental analysis, providing a quantifiable advantage in method robustness and selectivity.

Synthesis of Air-Stable Metal Complexes with Unique Reactivity

For inorganic and organometallic chemists, perfluoropinacol is a key precursor to the perfluoropinacolate (pinF) ligand. This ligand imparts exceptional stability and tunes reactivity, as demonstrated in the synthesis of monomeric Sn(II) complexes that are unusually unreactive towards Lewis acids and bases [5]. This property is valuable for designing new catalysts or materials with predictable, air-stable behavior, a feature not achievable with non-fluorinated pinacol or monoanionic ligands.

Application
Selection Property
Validation Focus
Application Organocatalysis (Challenging Substrates)
Selection Property Co-catalytic system compatibility
Validation Focus Reaction yield and substrate scope
Application HPLC Method Development
Selection Property Unique selectivity profile as eluent additive
Validation Focus Retention shift and baseline separation
Application Air-Stable Metal Complex Synthesis
Selection Property Bidentate perfluoropinacolate ligand scaffold
Validation Focus Complex stability and reactivity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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